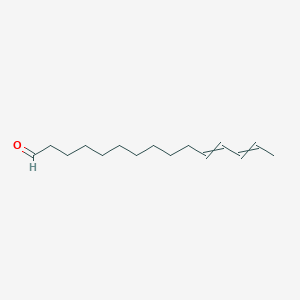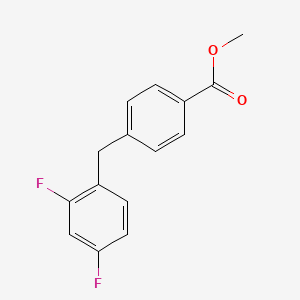
Methyl 4-(2,4-difluorobenzyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2,4-difluorobenzyl)benzoate is an organic compound with the molecular formula C15H12F2O2 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,4-difluorobenzyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(2,4-difluorobenzyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-difluorobenzyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-(2,4-difluorobenzyl)benzoic acid
Reduction: 4-(2,4-difluorobenzyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-(2,4-difluorobenzyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2,4-difluorobenzyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromobenzoate
- Methyl 4-iodobenzoate
- Methyl 4-chlorobenzoate
Comparison
Methyl 4-(2,4-difluorobenzyl)benzoate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its halogenated analogs, the difluorobenzyl group provides distinct electronic and steric effects, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H12F2O2 |
|---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
methyl 4-[(2,4-difluorophenyl)methyl]benzoate |
InChI |
InChI=1S/C15H12F2O2/c1-19-15(18)11-4-2-10(3-5-11)8-12-6-7-13(16)9-14(12)17/h2-7,9H,8H2,1H3 |
InChI Key |
CYBZCHZIOCLDKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


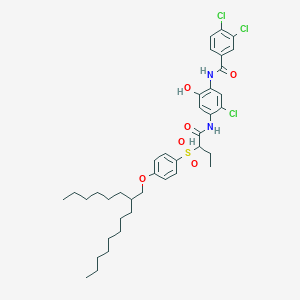

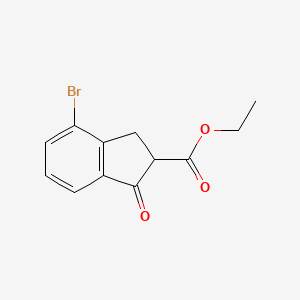
![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)
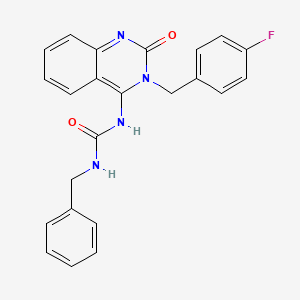
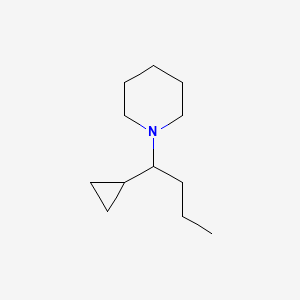
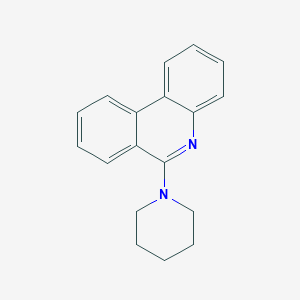
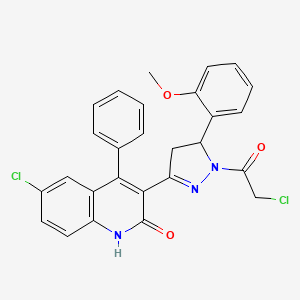
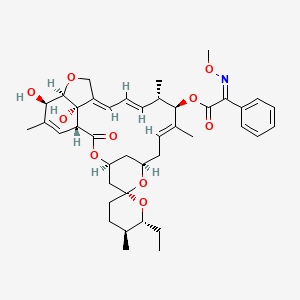
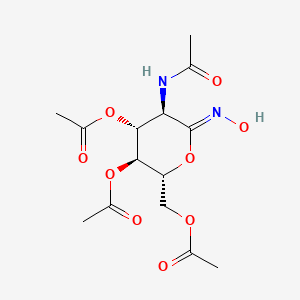
![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

